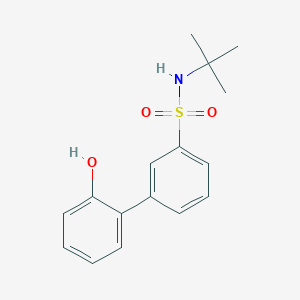
2-(3-t-Butylsulfamoylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-t-Butylsulfamoylphenyl)phenol, 95% (2-t-BuS-Phenol) is an organic compound that has been used for a variety of purposes in scientific and industrial research. This compound is a white crystalline solid with a molecular weight of 330.4 g/mol and a melting point of approximately 101 °C. It is soluble in water, ethanol, and ether. 2-t-BuS-Phenol has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes, as well as a catalyst for various reactions. In addition, it has been used as an antioxidant in food and beverage products and as a corrosion inhibitor.
Applications De Recherche Scientifique
2-t-BuS-Phenol has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and dyes. It has also been used as an antioxidant in food and beverage products and as a corrosion inhibitor. In addition, 2-t-BuS-Phenol has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst for various reactions, such as the synthesis of organic compounds.
Mécanisme D'action
2-t-BuS-Phenol is an organic compound that acts as a catalyst for a variety of reactions. In the presence of an acid catalyst, it can react with phenol to produce a mixture of 2-t-BuS-Phenol and 2-t-BuS-Aniline. It can also react with t-butyl sulfonate to produce a mixture of 2-t-BuS-Phenol and 2-t-BuS-Aniline. In addition, it can act as an antioxidant in food and beverage products, as well as a corrosion inhibitor.
Biochemical and Physiological Effects
2-t-BuS-Phenol has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant in food and beverage products, as well as a corrosion inhibitor. In addition, it has been found to have anti-inflammatory and anti-microbial properties. It has also been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2-t-BuS-Phenol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is soluble in a variety of solvents. It can also be synthesized easily and quickly using a variety of methods. However, there are some limitations to its use in laboratory experiments. It is not very stable and can decompose over time. It also has a relatively low boiling point and can evaporate easily.
Orientations Futures
2-t-BuS-Phenol has a variety of potential future applications. It could be used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It could also be used as an antioxidant in food and beverage products and as a corrosion inhibitor. In addition, it could be used as a catalyst for various reactions, such as the synthesis of organic compounds. Finally, it could be studied further for its potential biochemical and physiological effects.
Méthodes De Synthèse
2-t-BuS-Phenol can be synthesized by a variety of methods, including the reaction of phenol with t-butyl sulfonamide in the presence of an acid catalyst. This reaction produces a mixture of 2-t-BuS-Phenol and 2-t-BuS-Aniline. The 2-t-BuS-Phenol can then be isolated by crystallization. Another method for the synthesis of 2-t-BuS-Phenol involves the reaction of phenol with t-butyl sulfonate in the presence of an acid catalyst. This reaction produces a mixture of 2-t-BuS-Phenol and 2-t-BuS-Aniline, which can then be separated by distillation.
Propriétés
IUPAC Name |
N-tert-butyl-3-(2-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(2,3)17-21(19,20)13-8-6-7-12(11-13)14-9-4-5-10-15(14)18/h4-11,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPNWIFYKNYWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

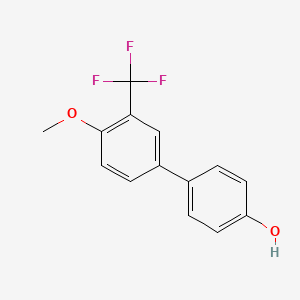

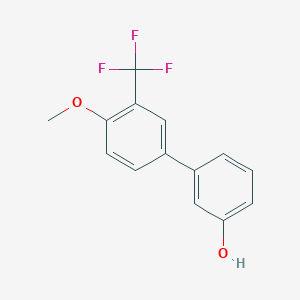
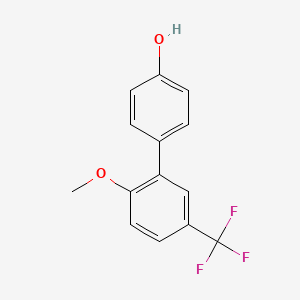


![2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6370676.png)

![3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370709.png)
![4-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370716.png)
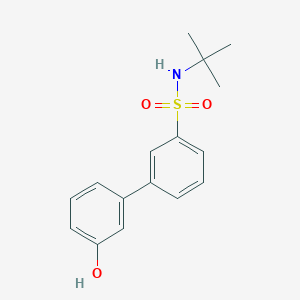
![4-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370724.png)

